1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC20470381
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O3/c1-2-11-7-3-4-14-5-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13) |
| Standard InChI Key | QUTJDTVDRUYREH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(COCC2)C(=N1)C(=O)O |
Introduction
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound belonging to the class of pyrano-pyrazole derivatives. It features a unique fused ring system that combines both pyran and pyrazole moieties, contributing to its distinctive chemical properties and potential biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science.
Synthesis and Preparation
The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. Common methods include the cyclization of appropriate precursors under controlled conditions. Large-scale synthesis may utilize optimized laboratory techniques, such as continuous flow reactors, to enhance yield and purity.
Biological Activities and Potential Applications
Research into the biological activity of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid suggests potential antimicrobial and anticancer properties. Interaction studies have indicated favorable binding affinities to various biological targets, including enzymes like dihydrofolate reductase (DHFR), which could lead to further exploration in drug development.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Ethyl-1H-pyrazole-4-carboxylic acid | Simple pyrazole derivative | |
| 3-(Chloromethyl)-1-ethyl-1H-pyrazole | Chloromethyl substitution | |
| 1-Ethyl-2-methylpyrazole | Methyl substitution on the pyrazole ring | |
| Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | Ethyl ester derivative |
The uniqueness of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid lies in its fused ring system, which combines features from both pyran and pyrazole classes, contributing to its distinct biological activities compared to simpler pyrazole derivatives.
Storage and Handling
For compounds like ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, storage in sealed containers at room temperature in a dry environment is recommended .
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